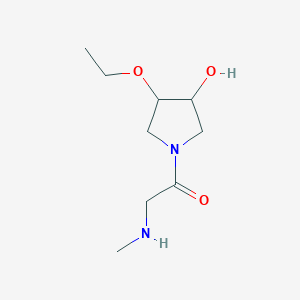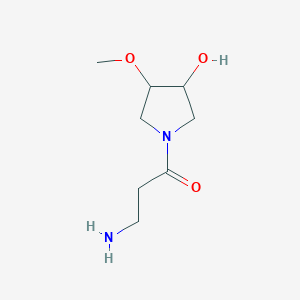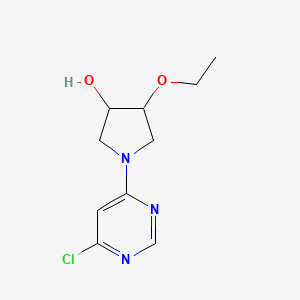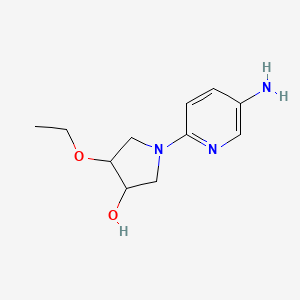
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, or more commonly known as (CID-1595897), is a fluorinated organic compound that has been widely studied in the scientific research field due to its intriguing properties. It has been used in a variety of laboratory experiments, including synthesis and biochemistry, as well as in the development of therapeutic agents. In
Wissenschaftliche Forschungsanwendungen
Preparation and Reactivity of Fluorinated Compounds
- A study explored the preparation, reactivity, and tautomeric preferences of various fluorinated propan-2-ones, highlighting the potential of fluorinated compounds in creating novel chemical entities with unique reactivity profiles useful in material science and pharmaceutical chemistry (Loghmani-Khouzani et al., 2006).
Catalytic Applications of Ionic Liquids
- Research on ionic liquid-based Ru(II)–phosphinite compounds, including the synthesis of "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride," demonstrated their effectiveness as catalysts in transfer hydrogenation, showcasing the utility of such compounds in enhancing catalytic reactions, which is crucial for developing more efficient and sustainable chemical processes (Aydemir et al., 2014).
Fluorinated Receptors for Anion Detection
- The synthesis and application of beta-fluorinated derivatives for anion detection were studied, emphasizing the role of fluorinated compounds in creating efficient receptors that could lead to advancements in environmental monitoring and analytical chemistry (Maeda & Ito, 2006).
Fluorinating Agents for Organic Synthesis
- The utility of F-propene and dialkylamines reaction products as fluorinating agents was highlighted, indicating the importance of such compounds in introducing fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceuticals and agrochemicals (Takaoka et al., 1979).
Eigenschaften
IUPAC Name |
2-chloro-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF2NO/c1-7(12)10(16)15-5-8-3-2-4-11(13,14)9(8)6-15/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJKYBFPRAJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC(C2C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)


![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)






